molecular formula C16H23NOS B14590896 S-(3-Phenylpropyl) azepane-1-carbothioate CAS No. 61133-48-0

S-(3-Phenylpropyl) azepane-1-carbothioate

Cat. No.: B14590896
CAS No.: 61133-48-0
M. Wt: 277.4 g/mol
InChI Key: NECLZPJSZVBFRM-UHFFFAOYSA-N
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Description

S-(3-Phenylpropyl) azepane-1-carbothioate is a compound belonging to the class of azepane derivatives. Azepane derivatives are seven-membered heterocyclic compounds containing nitrogen. These compounds are known for their diverse applications in synthetic chemistry, biology, and medicine due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-Phenylpropyl) azepane-1-carbothioate typically involves the reaction of azepane derivatives with phenylpropyl groups under specific conditions. One common method involves the use of palladium-catalyzed reactions, which proceed smoothly under mild conditions . The reaction conditions often include the use of solvents like dichloromethane and the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control .

Chemical Reactions Analysis

Types of Reactions

S-(3-Phenylpropyl) azepane-1-carbothioate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Mechanism of Action

The mechanism of action of S-(3-Phenylpropyl) azepane-1-carbothioate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound may also interact with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(3-Phenylpropyl) azepane-1-carbothioate is unique due to its specific phenylpropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61133-48-0

Molecular Formula

C16H23NOS

Molecular Weight

277.4 g/mol

IUPAC Name

S-(3-phenylpropyl) azepane-1-carbothioate

InChI

InChI=1S/C16H23NOS/c18-16(17-12-6-1-2-7-13-17)19-14-8-11-15-9-4-3-5-10-15/h3-5,9-10H,1-2,6-8,11-14H2

InChI Key

NECLZPJSZVBFRM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)SCCCC2=CC=CC=C2

Origin of Product

United States

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